2-(2-Oxoindolin-4-yl)acetic acid
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Overview
Description
2-(2-Oxoindolin-4-yl)acetic acid is a derivative of indole, a heterocyclic compound that is widely recognized for its diverse biological activities. This compound features an oxoindoline core, which is a significant scaffold in medicinal chemistry due to its potential therapeutic applications. The presence of the acetic acid moiety further enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxoindolin-4-yl)acetic acid typically involves the reaction of indole derivatives with various reagents. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield 2-(2-nitrophenyl)acrylate . This intermediate can then be further processed to obtain the desired oxoindoline derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Oxoindolin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Oxoindolin-4-yl)acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to activate procaspase-3, leading to apoptosis in cancer cells. The compound may also inhibit certain enzymes, such as carbonic anhydrase, thereby affecting various physiological processes .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
2-(1H-Indol-3-yl)acetic acid: Another indole derivative with distinct pharmacological properties.
Uniqueness: 2-(2-Oxoindolin-4-yl)acetic acid stands out due to its unique oxoindoline core, which imparts specific biological activities not observed in other indole derivatives. Its ability to modulate apoptosis and enzyme activity makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(2-oxo-1,3-dihydroindol-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-5-7-6(4-10(13)14)2-1-3-8(7)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRIVXOWYWNENI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC1=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559469 |
Source
|
Record name | (2-Oxo-2,3-dihydro-1H-indol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122570-32-5 |
Source
|
Record name | (2-Oxo-2,3-dihydro-1H-indol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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